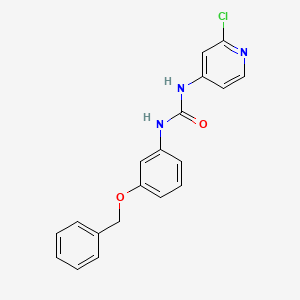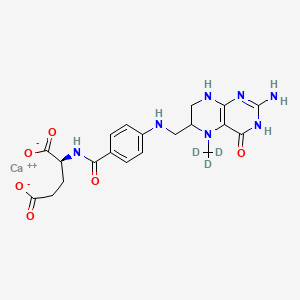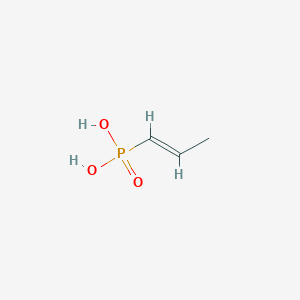
(E)-Prop-1-en-1-ylphosphonic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Prop-1-en-1-ylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a prop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Prop-1-en-1-ylphosphonic acid typically involves the reaction of prop-1-en-1-yl derivatives with phosphonic acid precursors. One common method is the addition of phosphonic acid to an alkyne or alkene under controlled conditions. The reaction conditions often include the use of catalysts, such as palladium or platinum, to facilitate the addition reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: (E)-Prop-1-en-1-ylphosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phosphonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
(E)-Prop-1-en-1-ylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-Prop-1-en-1-ylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Phosphonic Acid: A simpler analog with similar chemical properties but lacking the prop-1-en-1-yl group.
Phosphinic Acid: Another related compound with a different oxidation state of phosphorus.
Phosphoric Acid: A more oxidized form of phosphorus with different reactivity.
Uniqueness: (E)-Prop-1-en-1-ylphosphonic acid is unique due to the presence of the prop-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other phosphonic acids. This uniqueness makes it valuable for specific applications where other phosphonic acids may not be suitable.
Properties
Molecular Formula |
C3H7O3P |
|---|---|
Molecular Weight |
122.06 g/mol |
IUPAC Name |
[(E)-prop-1-enyl]phosphonic acid |
InChI |
InChI=1S/C3H7O3P/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+ |
InChI Key |
XWCIXXXLOAAWPU-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/P(=O)(O)O |
Canonical SMILES |
CC=CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


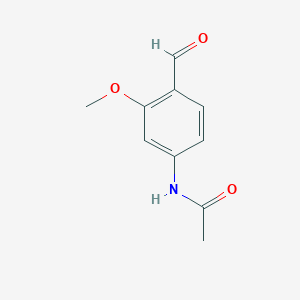


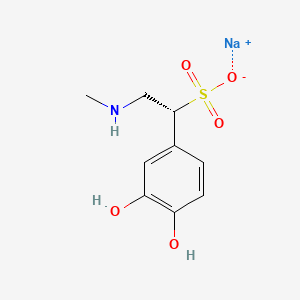

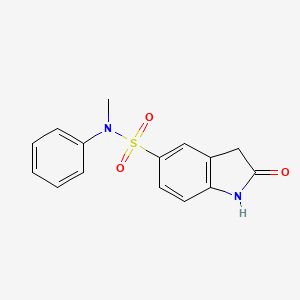
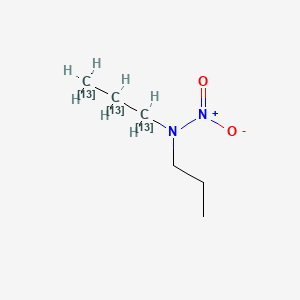
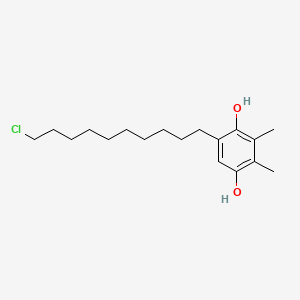

![3-Phenyl-1'-(3-phenylprop-2-en-1-yl)[3,4'-bipiperidine]-2,6-dione](/img/structure/B13854966.png)
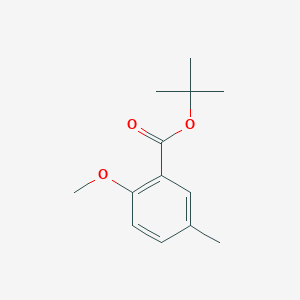
![3,4-dichloro-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-phenylbenzamide;hydrochloride](/img/structure/B13854974.png)
